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Compound of Interest |

Bz-Val-Gly-Arg-AMC
Compound Name:
trifluoroacetate
CAS No.: 201851-44-7
Cat. No.: B6318705
- 7

CAS: 201851-44-7 Synonyms: Bz-VGR-AMC, Benzoyl-Val-Gly-Arg-7-amino-4-methylcoumarin
Primary Application: Fluorogenic quantification of Proteasome

2 (Trypsin-like) Activity

Part 1: Executive Summary

Bz-Val-Gly-Arg-AMC trifluoroacetate is a high-specificity fluorogenic peptide substrate
designed for the kinetic analysis of trypsin-like serine protease activity, most notably the

2 subunit of the 20S proteasome. Unlike broad-spectrum trypsin substrates, the Val-Gly-Arg
(VGR) sequence is optimized to fit the S1 specificity pocket of the proteasome's

2 catalytic site, allowing researchers to dissect the complex proteolytic machinery of the
ubiquitin-proteasome system (UPS).

Upon enzymatic cleavage of the amide bond between the arginine residue and the coumarin
moiety, the non-fluorescent substrate releases highly fluorescent 7-amino-4-methylcoumarin
(AMC). This permits real-time, continuous monitoring of enzyme activity with high sensitivity,
making it an essential tool in drug discovery campaigns targeting proteasome inhibitors (e.g.,
for multiple myeloma) and in basic research regarding protein degradation pathways.

Part 2: Chemical & Physical Profile
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Property Specification

Chemical Formula (Salt form)

Molecular Weight ~705.7 g/mol (Trifluoroacetate salt)
Appearance White to off-white lyophilized powder
Solubility Soluble in DMSO (>10 mM); Soluble in DMF
Excitation Max 360-380 nm (Free AMC)

Emission Max 440-460 nm (Free AMC)

Storage -20°C, desiccated, protected from light

Stable for >1 year in solid form; stock solutions

Stability )
in DMSO stable for 6 months at -20°C

Part 3: Mechanistic Insight
Proteasomal Specificity

The 20S proteasome is a barrel-shaped complex containing three distinct catalytic subunits,
each with unique substrate specificity. Bz-Val-Gly-Arg-AMC is engineered to probe the Trypsin-
like (T-L) activity.

¢ 1 Subunit (Caspase-like): Cleaves after acidic residues (Targeted by Z-LLE-AMC).

e 2 Subunit (Trypsin-like): Cleaves after basic residues (Arg/Lys). Targeted by Bz-VGR-AMC.

¢ 5 Subunit (Chymotrypsin-like): Cleaves after hydrophobic residues (Targeted by Suc-LLVY-
AMC).

Fluorescence Mechanism

The substrate utilizes a "fluorogenic leaving group” mechanism. In its intact peptide-conjugated
form, the AMC group is chemically locked in an amide linkage, which significantly quenches its
fluorescence due to electron delocalization.

Reaction:
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The cleavage event restores the amine group on the coumarin ring, shifting the electron
distribution and allowing strong fluorescence emission at 460 nm upon excitation at 380 nm.

Diagram: Proteasome Subunit Selectivity
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Caption: Specificity map showing the exclusive processing of Bz-Val-Gly-Arg-AMC by the
2 subunit of the 20S proteasome.

Part 4: Experimental Protocol (20S Proteasome
Assay)

Reagent Preparation
e Stock Solution (10 mM): Dissolve 1 mg of Bz-Val-Gly-Arg-AMC (MW ~705.7) in 141

L of anhydrous DMSO. Vortex until fully dissolved. Aliquot and store at -20°C.

o Assay Buffer (Activation Buffer):

o 20 mM Tris-HCI (pH 7.5)
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o 1 mMEDTA
o 1 mM DTT (add fresh)

o Activator: 0.03% SDS (Sodium Dodecyl Sulfate). Note: The 20S proteasome is latent in
vitro. SDS induces gate-opening to allow substrate entry. Alternatively, use PA28 activator
protein for physiological relevance.

Kinetic Assay Workflow

This protocol is designed for a 96-well black microplate format.

Step 1: Enzyme Setup

 Dilute purified 20S Proteasome to 2—10 nM (final concentration) in Assay Buffer.
e Add 50

L of diluted enzyme to sample wells.

e Add 50
L of Assay Buffer (no enzyme) to "Blank" wells.
Step 2: Inhibitor Screening (Optional)
« If testing inhibitors (e.g., Bortezomib, Carfilzomib), add 10

L of test compound (10X conc).

e Incubate at 37°C for 15-30 minutes to allow inhibitor binding.
Step 3: Substrate Initiation
e Dilute the 10 mM Stock Substrate to 200

M in Assay Buffer (2X working solution).

e Add 50
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L of 200
M Substrate to all wells (Final conc: 100
M).

e Note: The

for this substrate is typically 5-20
M depending on the activator used. 100
M ensures saturation (

conditions).
Step 4: Measurement
e Immediately place plate in a fluorescence microplate reader pre-heated to 37°C.
e Settings: Ex =380 nm, Em = 460 nm.

e Mode: Kinetic read, every 60 seconds for 60 minutes.

Diagram: Assay Pipetting Logic
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Start Protocol

Preparation Phade
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Kinetic Mode
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Caption: Step-by-step pipetting workflow for a standard 96-well proteasome kinetic assay.

Part 5: Data Analysis & Troubleshooting
Calculating Activity

e Plot Data: Graph Relative Fluorescence Units (RFU) vs. Time (min).

o Determine Slope: Identify the linear portion of the curve (typically 5—-20 min range). Calculate
the slope (
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o Subtract Blank: Subtract the slope of the "No Enzyme" blank to correct for spontaneous
hydrolysis.

o Convert to Specific Activity:

Note: The Conversion Factor is determined by generating an AMC standard curve under the
exact same buffer conditions.

Troubleshooting Guide

Issue Probable Cause Solution

] Spontaneous hydrolysis or free  Check stock purity. Store stock
High Background T
AMC contamination. at -20°C. Subtract blank wells.

Ensure 0.03% SDS is present
Enzyme latency (20S) or low

Low Signal H to open 20S gate. Verify pH is
pH.
7.5.

) Use lower enzyme
) o Substrate depletion or enzyme )
Non-Linear Kinetics concentration. Analyze only

instability. i )
the first 10-15 minutes.
_ High inhibitor concentration Check inhibitor absorbance at
Inner Filter Effect o ] )
absorbing light. 380 nm. Dilute if necessary.

Part 6: References

o Cayman Chemical.Gly-Arg-AMC (hydrochloride) Product Information. Retrieved from
(Verified General Reference for GR-AMC class substrates).

o Bachem.Bz-Val-Gly-Arg-AMC Trifluoroacetate Product Sheet. Retrieved from (Source of
salt form specification).

« Groll, M., et al. (2000). Structure of 20S proteasome from yeast at 2.4 A resolution. Nature.
(Foundational structural biology of

2 specificity).

© 2026 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b6318705?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6318705?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Kisselev, A. F, et al. (1999). The Caspase-like activity of the proteasome.[1][2] Journal of
Biological Chemistry. (Comparison of

1,
2, and
5 substrates).

 Tribioscience.Bz-Val-Gly-Arg-AMC, Proteasome Substrate Protocol.[3] Retrieved from
(Assay condition verification).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BenchChem, [2026]. [Online PDF]. Available at:
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201851-44-7]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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